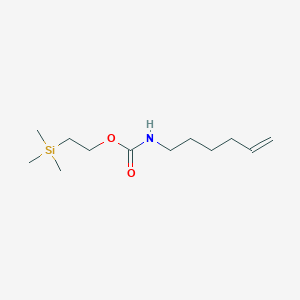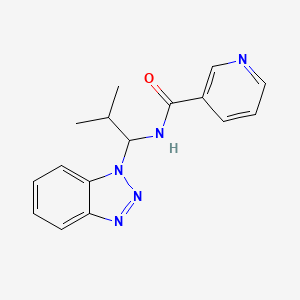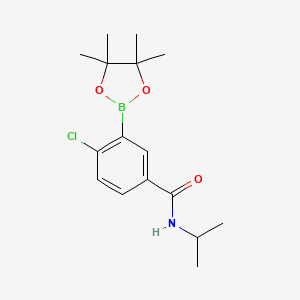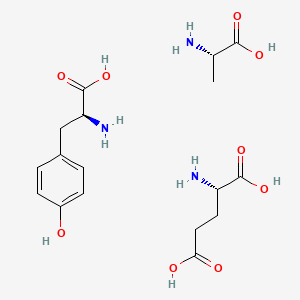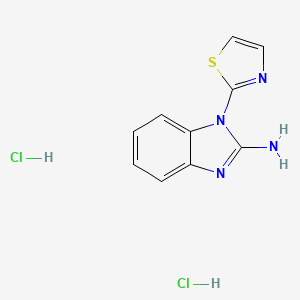![molecular formula C10H10N2 B13733279 2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine](/img/structure/B13733279.png)
2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a 1-methylethenyl substituent at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 1,5-dicarbonyl compounds with hydrazines, followed by cyclization and subsequent functionalization to introduce the 1-methylethenyl group . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl, or aryl groups.
Wissenschaftliche Forschungsanwendungen
2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .
Vergleich Mit ähnlichen Verbindungen
2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
2-Methyl-4-(1-methylethenyl)pyridine: Similar in structure but lacks the pyrazole ring, which may result in different chemical and biological properties.
Imidazo[1,5-a]pyridine derivatives: These compounds share the pyrazolo[1,5-a]pyridine core but have different substituents, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H10N2 |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
2-prop-1-en-2-ylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H10N2/c1-8(2)10-7-9-5-3-4-6-12(9)11-10/h3-7H,1H2,2H3 |
InChI-Schlüssel |
CWQSZGCIJUTAHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=NN2C=CC=CC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


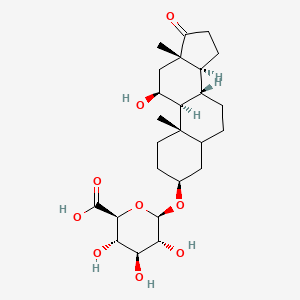
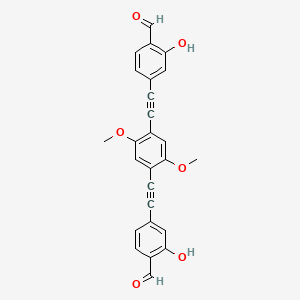
![n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B13733217.png)


